molecular formula C15H9N3O6 B5493201 (5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5493201
M. Wt: 327.25 g/mol
InChI Key: WMBQPAVLDXHRBM-XYOKQWHBSA-N
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Description

(5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that features a furan ring, a nitrophenyl group, and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One possible route could be:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Attachment of the nitrophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the diazinane trione structure: This involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction of the nitro group would produce an amine.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have shown biological activity, such as antimicrobial or anticancer properties. Research may focus on evaluating the biological activity of this compound.

Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity.

Industry

    Materials Science: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(furan-2-ylmethylidene)-1-(4-aminophenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with an amino group instead of a nitro group.

    (5E)-5-(furan-2-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in (5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione may impart unique electronic properties, making it distinct from its analogs

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O6/c19-13-12(8-11-2-1-7-24-11)14(20)17(15(21)16-13)9-3-5-10(6-4-9)18(22)23/h1-8H,(H,16,19,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBQPAVLDXHRBM-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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